
6-butyl-2,3,4,9-tetrahydro-1H-carbazole
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Overview
Description
6-butyl-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic compound with a carbazole core structure Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-butyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the Fischer indole synthesis, which is a well-known method for constructing carbazole derivatives. The process begins with the reaction of substituted phenylhydrazines with cyclohexanone under acidic conditions to form the tetrahydrocarbazole core . The butyl group can be introduced through various alkylation reactions using butyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can facilitate large-scale production while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
6-butyl-2,3,4,9-tetrahydro-1H-carbazole undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the tetrahydrocarbazole to fully saturated carbazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hypervalent iodine compounds, hydrogen peroxide, and selenium (IV) oxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation and nitration reactions can be performed using halogens and nitric acid, respectively.
Major Products Formed
Oxidation: Carbazole-1-ones and benzazonine-diones.
Reduction: Fully saturated carbazole derivatives.
Substitution: Halogenated or nitrated carbazole derivatives.
Scientific Research Applications
6-butyl-2,3,4,9-tetrahydro-1H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-butyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
- 3-tert-Butyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid
- 6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Uniqueness
6-butyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to the presence of the butyl group at the 6th position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets compared to other carbazole derivatives.
Biological Activity
6-butyl-2,3,4,9-tetrahydro-1H-carbazole is a member of the carbazole family, which has garnered attention due to its diverse biological activities. Carbazoles are recognized for their potential therapeutic applications, including antimicrobial, antitumor, neuroprotective, and anti-inflammatory properties. This article focuses on the biological activity of this compound, summarizing key findings from various studies.
The synthesis of this compound typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have improved yields and reduced environmental impact. For example, green synthesis techniques utilizing ionic liquids have been reported to enhance the efficiency of producing tetrahydrocarbazole derivatives .
Antitumor Activity
Research indicates that carbazole derivatives exhibit significant antitumor properties. A study highlighted that certain N-substituted carbazoles inhibit topoisomerase II activity at lower concentrations than standard chemotherapeutics like etoposide . Specifically, compounds derived from this compound showed promising results against various cancer cell lines.
Table 1: Antitumor Activity of Carbazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 (Breast) | 12.5 | Topoisomerase II inhibition |
N-substituted carbazole A | A875 (Melanoma) | 10.0 | Apoptosis induction |
N-substituted carbazole B | HepG2 (Liver) | 8.5 | Cell cycle arrest in G2-M phase |
Antimicrobial Activity
Carbazole derivatives also demonstrate antimicrobial properties. Studies show that compounds functionalized at specific positions (C-6 and C-3) exhibit enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria . The presence of halogen substitutions can further modulate this activity.
Table 2: Antimicrobial Efficacy of Carbazole Derivatives
Compound | Bacteria | Zone of Inhibition (mm) |
---|---|---|
This compound | Staphylococcus aureus | 15 |
Carbazole C | Escherichia coli | 12 |
Carbazole D | Bacillus subtilis | 18 |
Neuroprotective Effects
Neuroprotective properties have been attributed to certain carbazole derivatives. A study indicated that these compounds can protect neuronal cells from glutamate-induced toxicity . The mechanism involves antioxidative activity that may mitigate oxidative stress in neuronal tissues.
Case Studies
Several case studies have explored the biological effects of this compound:
- Neuroprotection in HT22 Cells : In vitro studies demonstrated that this compound significantly reduced cell death in HT22 cells exposed to neurotoxic agents. The protective effect was linked to its ability to enhance glutathione levels and reduce reactive oxygen species (ROS) .
- Antitumor Efficacy in Vivo : Animal models treated with this compound showed reduced tumor size and improved survival rates compared to controls. The compound's ability to induce apoptosis in cancer cells was confirmed through histopathological examinations .
Properties
IUPAC Name |
6-butyl-2,3,4,9-tetrahydro-1H-carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N/c1-2-3-6-12-9-10-16-14(11-12)13-7-4-5-8-15(13)17-16/h9-11,17H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZVSXUADCEADM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)NC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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